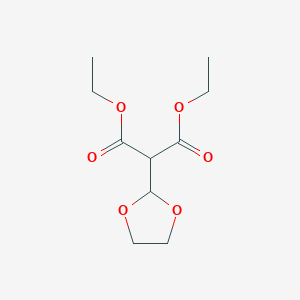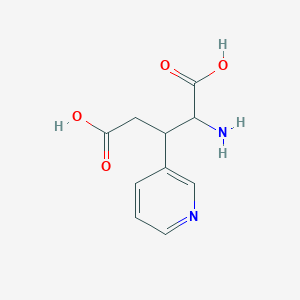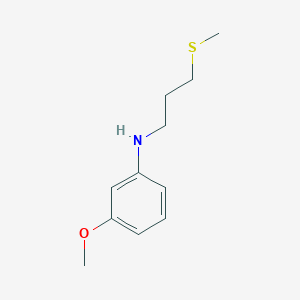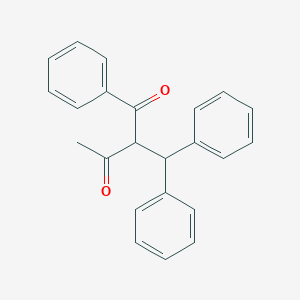![molecular formula C9H11N3O4S B14003466 4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide CAS No. 42826-34-6](/img/structure/B14003466.png)
4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide is an organic compound characterized by its unique structure, which includes a hydroxy group, a nitrothiophene moiety, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide typically involves the condensation of 4-hydroxybutanamide with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Potential use as a corrosion inhibitor or in the development of new materials.
作用機序
The mechanism of action of 4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide
- 4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]pentanamide
Uniqueness
4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group, nitrothiophene moiety, and butanamide backbone make it a versatile compound for various applications.
特性
CAS番号 |
42826-34-6 |
|---|---|
分子式 |
C9H11N3O4S |
分子量 |
257.27 g/mol |
IUPAC名 |
4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C9H11N3O4S/c13-5-1-2-8(14)11-10-6-7-3-4-9(17-7)12(15)16/h3-4,6,13H,1-2,5H2,(H,11,14) |
InChIキー |
NZBIHLGXPIXZMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)



![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)


